octahydro-2H-quinolizin-1-ylmethanethiol
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Overview
Description
Octahydro-2H-quinolizin-1-ylmethanethiol is a chemical compound with the molecular formula C10H19NS. It is a derivative of quinolizine, characterized by the presence of a thiol group attached to a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-quinolizin-1-ylmethanethiol typically involves the hydrogenation of quinolizine derivatives under specific conditions. One common method includes the reduction of quinolizine using hydrogen gas in the presence of a palladium catalyst. The thiol group is then introduced through a nucleophilic substitution reaction, where a suitable thiolating agent reacts with the intermediate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-quinolizin-1-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinolizine ring or the thiol group.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Thiolating agents such as thiourea or thiolacetic acid are employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified quinolizine derivatives.
Substitution: Various thiol-substituted compounds.
Scientific Research Applications
Octahydro-2H-quinolizin-1-ylmethanethiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of octahydro-2H-quinolizin-1-ylmethanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- [(1RS)-octahydro-2H-quinolizin-1-yl]methanethiol
- Octahydro-2H-quinolizin-1-ylmethanethiol derivatives
Uniqueness
This compound is unique due to its specific structure, which includes a fully hydrogenated quinolizine ring and a thiol group. This combination of features distinguishes it from other quinolizine derivatives and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NS/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJFQEVIICXDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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